molecular formula C10H13BrS B8471925 2-Bromo-4-(isopropylthio)-1-methylbenzene

2-Bromo-4-(isopropylthio)-1-methylbenzene

Cat. No. B8471925
M. Wt: 245.18 g/mol
InChI Key: QMCVZTIBVKIQOB-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A cooled (0° C.) solution of 2-bromo-4-(isopropylthio)-1-methylbenzene (123 mg) in THF (10 ml) was treated with a solution of oxone (580 mg) in water (6 ml). The reaction mixture was stirred at RT for 16 hours. The reaction mixture was diluted with ethyl acetate and washed with water. The organic layer was dried over sodium sulfate and concentrated to give the title compound (120 mg, 92%).
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
580 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](SC(C)C)[CH:5]=[CH:4][C:3]=1[CH3:12].O[O:14][S:15]([O-:17])=O.[K+].[CH2:19]1[CH2:23]OC[CH2:20]1>O.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([S:15]([CH:19]([CH3:23])[CH3:20])(=[O:17])=[O:14])[CH:5]=[CH:4][C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
123 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)SC(C)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
580 mg
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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